4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine
Description
4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine is a sulfonamide derivative featuring a morpholine ring linked to a phenyl group substituted with a 2-bromoethoxy moiety.
Properties
IUPAC Name |
4-[4-(2-bromoethoxy)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c13-5-8-18-11-1-3-12(4-2-11)19(15,16)14-6-9-17-10-7-14/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGPYGSMWJMZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine typically involves the reaction of 4-(2-bromoethoxy)benzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding sulfoxides or sulfides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxides or sulfides.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the most notable applications of 4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine is its role as an anticancer agent. Research indicates that compounds with sulfonyl groups can inhibit cancer cell growth by inducing apoptosis (programmed cell death). Specifically, solid dispersions containing this compound have been developed to enhance the bioavailability of pro-apoptotic agents targeting Bcl-2 family proteins, which are often overexpressed in various cancers, including leukemia and lymphoma .
Case Study:
A study highlighted the formulation of a solid dispersion utilizing this compound, demonstrating improved therapeutic efficacy against cancer cells compared to conventional formulations. The results indicated a significant reduction in cell viability and increased apoptosis rates in treated cancer cell lines .
1.2 Drug Delivery Systems
The compound has also been explored as part of drug delivery systems. Its chemical structure allows it to be incorporated into polymeric matrices, enhancing the solubility and stability of poorly soluble drugs. This application is particularly relevant for oral administration routes, where solid dispersions can facilitate better absorption in the gastrointestinal tract .
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in medicinal chemistry. Preliminary toxicological assessments indicate that while the compound exhibits promising anticancer properties, its safety must be evaluated through comprehensive studies.
Case Study:
A recent investigation into the toxicological effects revealed that at therapeutic doses, the compound did not show significant toxicity in animal models. However, further studies are necessary to fully understand its long-term effects and potential side effects in humans .
Mechanism of Action
The mechanism of action of 4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine, emphasizing substituent effects on physical properties, reactivity, and applications.
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Physical Properties
- Electron-Withdrawing Groups : The trifluoromethoxy group in 4-((4-trifluoromethoxy)phenyl)sulfonyl)morpholine reduces melting points (oil vs. solids), likely due to disrupted crystallinity from steric and electronic effects .
- Halogen Position : Bromine at the ortho position (e.g., 4-((2-bromomethylphenyl)sulfonyl)morpholine) results in lower melting points compared to para-substituted analogs, as seen in methoxy derivatives (109–110°C for para vs. unspecified for ortho) .
- Hydrogen Bonding: The aminoethyl group in 4-[(2-aminoethyl)sulfonyl]morpholine increases solubility and bioavailability, critical for pharmaceutical applications .
Reactivity and Functionalization Potential
- Bromo vs. Fluoro : Bromoethoxy and bromomethyl substituents (e.g., in ) are more reactive toward nucleophilic substitution than fluorophenyl derivatives , enabling diverse derivatization.
- Sulfonyl Group Stability : All analogs exhibit robust sulfonyl groups, as confirmed by consistent NMR and HRMS data .
Biological Activity
4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, exploring its mechanisms of action, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a morpholine ring, a sulfonyl group, and a bromoethoxy substituent on a phenyl group. Its molecular formula is with a molecular weight of approximately 320.201 g/mol. The presence of the bromine atom significantly influences its reactivity and biological interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, thus preventing substrate interaction and catalysis. This mechanism is crucial in targeting pathways involved in cancer progression.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis. This modulation can lead to enhanced anticancer effects.
Anticancer Potential
Research indicates that this compound possesses significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
These findings suggest that the compound may act as a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown potential antimicrobial activity. Preliminary studies indicate that it can inhibit the growth of certain bacterial strains, although specific data on Minimum Inhibitory Concentrations (MIC) are still needed for comprehensive evaluation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-{[4-(2-Chloroethoxy)phenyl]sulfonyl}morpholine | Chlorine instead of bromine | Moderate anticancer activity |
| 4-{[4-(2-Fluoroethoxy)phenyl]sulfonyl}morpholine | Fluorine substituent | Lower enzyme inhibition |
| 4-{[4-(2-Iodoethoxy)phenyl]sulfonyl}morpholine | Iodine substituent | Enhanced reactivity but less stable |
The bromoethoxy group imparts distinct reactivity compared to chlorine or fluorine analogs, enhancing its biological activity.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various human cancer cell lines revealed that this compound exhibited significantly enhanced anti-proliferative activity compared to standard treatments like desferrioxamine .
- Mechanistic Insights : Further investigations into the mechanism of action have shown that the compound inhibits key signaling pathways involved in tumor growth, including those mediated by epidermal growth factor receptors (EGFR) .
- Antimicrobial Evaluation : Preliminary tests have indicated that this compound can inhibit several strains of bacteria, with ongoing research aimed at determining its efficacy against resistant strains .
Q & A
Q. What are the established synthetic routes for 4-{[4-(2-Bromoethoxy)phenyl]sulfonyl}morpholine, and what parameters critically influence reaction yields?
- Methodology :
- Route 1 : Sulfonylation of morpholine with 4-(2-bromoethoxy)benzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with triethylamine as a base. Monitor reaction completion via TLC (hexane:EtOAc = 3:1) .
- Route 2 : Nucleophilic substitution of 4-{[4-hydroxyphenyl]sulfonyl}morpholine with 1,2-dibromoethane in acetone/K₂CO₃ (reflux, 12h). Optimize stoichiometry (1:1.2 molar ratio) to minimize di-substitution byproducts .
- Critical Parameters :
- Temperature : Excess heat (>50°C) accelerates sulfone decomposition.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity but may increase hydrolysis side reactions.
Q. How should researchers characterize this compound’s purity and structural integrity?
Q. What purification strategies are effective for removing bromoalkane byproducts?
- Approach :
Advanced Research Questions
Q. How can conflicting NMR spectral data for derivatives of this compound be resolved?
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Experimental Design :
- Kinetic Studies : Monitor SN2 reactivity with NaN₃ in DMF (UV-Vis at 270 nm) to determine rate constants. Compare with computational models (DFT) predicting transition-state energy barriers .
- Leaving Group Impact : Replace bromoethoxy with iodoethoxy; observe 10x faster substitution rates due to weaker C–I bond .
Q. How does thermal stability impact storage and reaction design?
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~180°C suggests storage below 25°C in inert atmospheres to prevent sulfone degradation .
- Reaction Compatibility : Avoid Pd-catalyzed couplings requiring high temperatures (>100°C); opt for room-temperature Suzuki-Miyaura conditions .
Data Contradiction and Validation
Q. Discrepancies in reported melting points: How to address them?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
